An In-depth Technical Guide on the Physicochemical Properties of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
An In-depth Technical Guide on the Physicochemical Properties of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
Foreword: Charting the Course for a Novel Heterocycle
In the landscape of medicinal chemistry, the fusion of privileged scaffolds often gives rise to novel molecular entities with intriguing therapeutic potential. The subject of this guide, 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, represents such a confluence, wedding the well-established imidazolidine-2,4-dione (hydantoin) core with a brominated thiophene moiety. The hydantoin ring is a cornerstone in a variety of pharmaceuticals, including anticonvulsants like phenytoin, while thiophene derivatives are recognized for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3]
This technical guide is designed for researchers, scientists, and drug development professionals. Given the novelty of this specific molecule, direct and extensive experimental data on its physicochemical properties are not yet prevalent in public literature. Therefore, this document takes a forward-looking, methodological approach. It serves as both an in-depth analysis of the compound's anticipated characteristics based on its constituent parts and a practical manual outlining the essential experimental protocols required for its comprehensive characterization. We will delve into the causality behind experimental choices, providing a robust framework for any research program aimed at unlocking the potential of this promising compound.
Molecular Architecture and Synthetic Strategy
The unique three-dimensional arrangement of a molecule is intrinsically linked to its physical properties and its interaction with biological targets. Understanding the synthesis is the first step in accessing the compound for further study.
Chemical Structure
The molecule features a chiral center at the C-5 position of the hydantoin ring, indicating that it can exist as a racemic mixture of two enantiomers. The structure combines the hydrogen bond donor and acceptor capabilities of the hydantoin ring with the lipophilic and aromatic nature of the bromothiophene substituent.
Caption: Structure of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione.
Proposed Synthesis: The Bucherer-Bergs Reaction
A robust and widely applicable method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs multicomponent reaction.[4] This one-pot synthesis is efficient and typically involves reacting a ketone, ammonium carbonate, and a cyanide source (like sodium or potassium cyanide).
The logical starting material for our target molecule is 2-acetyl-5-bromothiophene. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with cyanate (formed in situ from ammonium carbonate) to yield the hydantoin ring.
Caption: Proposed synthetic workflow using the Bucherer-Bergs reaction.
Experimental Protocol: Synthesis
-
Reaction Setup: Dissolve 2-acetyl-5-bromothiophene (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To this solution, add sodium cyanide (1.5 equivalents) and ammonium carbonate (1.5 equivalents).
-
Reaction Conditions: Heat the mixture in a sealed vessel at 60°C and stir for 24 hours.[4]
-
Workup: After cooling, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and recrystallize from aqueous ethanol to yield the pure product.
Causality: The use of a sealed vessel is crucial to prevent the loss of volatile ammonia. Acidification is performed to neutralize the basic reaction medium and precipitate the hydantoin, which is generally less soluble in acidic aqueous solutions.
Core Physicochemical Properties: A Predictive and Methodological Analysis
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we outline the key properties and the standard, validated methods for their determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline substances exhibit a sharp melting point (a narrow range of 0.5-1°C), whereas impurities typically depress and broaden the melting range.[5][6]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dried, recrystallized compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of 1-2°C per minute, especially when approaching the anticipated melting point.[5]
-
Data Recording: Record the temperature at which the substance first begins to melt (t1) and the temperature at which it becomes completely liquid (t2). The melting point is reported as the range t1-t2.[7]
Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[8] It measures the concentration of a saturated solution of the compound at a specific temperature.
Caption: Workflow for the shake-flask solubility determination method.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.[8]
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations is required for accurate quantification.[8]
-
Reporting: Report the solubility in mg/mL or µg/mL at the specified temperature and pH.
Causality: Using an excess of the solid ensures that a saturated solution is formed. Temperature control is critical as solubility is temperature-dependent. Filtration is necessary to ensure that only the dissolved compound is being measured.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross biological membranes. It influences absorption, permeability, and metabolic stability.
Experimental Protocol: LogP Determination by RP-HPLC
While the shake-flask method is the traditional approach, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often preferred for its speed, reproducibility, and lower sample consumption.[9][10] This method relies on the linear correlation between the logarithm of the retention factor (log k'w) and the known LogP values of a set of standard compounds.
-
System Setup: Use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Standard Calibration: Inject a series of standard compounds with known LogP values spanning a range that is expected to include the test compound.
-
Retention Time Measurement: For each standard, measure the retention time (tR) and the column dead time (t0). Calculate the retention factor k' = (tR - t0) / t0.
-
Calibration Curve: Plot the logarithm of the retention factor (log k') against the known LogP values of the standards. A linear regression of this plot provides a calibration curve.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its log k'.
-
LogP Calculation: Interpolate the LogP of the test compound from the calibration curve using its measured log k'.
Chemical Stability
Assessing the intrinsic chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and storage conditions.[11][12][13] Stress testing, as outlined in the ICH Q1A(R2) guideline, is performed to identify potential degradation products and pathways.[14]
Experimental Protocol: Stress Testing
The compound should be subjected to a variety of stress conditions, and any degradation should be monitored by a stability-indicating analytical method (typically HPLC).
| Condition | Protocol | Rationale |
| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C). | To assess stability in acidic environments, such as the stomach. |
| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature. | To assess stability in alkaline environments. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber. | To determine the intrinsic thermal stability. |
| Photostability | Expose the solid compound and its solution to a specified intensity of UV and visible light as per ICH Q1B guidelines. | To assess degradation upon exposure to light. |
Self-Validation: The analytical method used for stability testing must be "stability-indicating." This means the method must be able to separate the intact drug from its degradation products, ensuring that the decrease in the parent drug concentration is accurately measured. This is typically achieved through peak purity analysis using a photodiode array (PDA) detector.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Based on the structure of 5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione and data from analogous compounds, we can predict the key features of its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the different protons. The N-H protons of the hydantoin ring will likely appear as two separate broad singlets in the region of δ 8.0-11.0 ppm.[15] The aromatic protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The methyl group (CH₃) protons at the C-5 position will be a sharp singlet, likely upfield around δ 1.5-2.0 ppm.[16]
-
¹³C NMR: The spectrum will be characterized by two signals for the carbonyl carbons (C=O) of the hydantoin ring in the δ 155-177 ppm range.[15][16] The quaternary C-5 carbon will appear around δ 60-70 ppm. The carbons of the bromothiophene ring will resonate in the aromatic region (δ 110-150 ppm), and the methyl carbon will be observed upfield (δ 20-30 ppm).[16]
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.
-
N-H Stretching: Broad bands in the region of 3100-3300 cm⁻¹ corresponding to the N-H groups of the hydantoin ring.[17]
-
C=O Stretching: Two strong, characteristic absorption bands for the carbonyl groups, typically around 1710 cm⁻¹ and 1770 cm⁻¹.[17][18]
-
C-Br Stretching: A band in the lower frequency region (fingerprint region), typically around 500-600 cm⁻¹, indicating the presence of the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Isotopic Pattern: A key feature will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[19] This will result in two peaks of nearly equal intensity for the molecular ion (M and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule.[20][21]
Perspective on Biological and Pharmacological Profile
While experimental data for the target compound is pending, its structural components allow for informed predictions about its potential biological activities.
-
Anticonvulsant Activity: The hydantoin scaffold is a classic pharmacophore for anticonvulsant drugs, suggesting this compound should be screened for activity in seizure models.
-
Antimicrobial/Antifungal Activity: Thiophene derivatives are well-known for their antimicrobial properties.[2][22] The presence of the bromothiophene moiety makes this a promising area of investigation.
-
Anticancer Activity: Numerous hydantoin derivatives have been investigated as potential anticancer agents.[23] The lipophilic nature of the bromothiophene substituent may enhance cell permeability and interaction with intracellular targets.
Conclusion
5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione is a novel heterocyclic compound with a promising structural design for applications in drug discovery. This guide has provided a comprehensive framework for its synthesis and detailed physicochemical characterization. By following the outlined experimental protocols, researchers can systematically generate the crucial data needed to evaluate its drug-like properties, establish its stability profile, and lay the groundwork for exploring its pharmacological potential. The true value of this molecule will be revealed through the rigorous application of these foundational scientific principles.
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